molecular formula C12H14N2O2 B2737766 5-Acetyl-6-methyl-2-oxo-1-propyl-1,2-dihydro-3-pyridinecarbonitrile CAS No. 303146-34-1

5-Acetyl-6-methyl-2-oxo-1-propyl-1,2-dihydro-3-pyridinecarbonitrile

Cat. No. B2737766
CAS RN: 303146-34-1
M. Wt: 218.256
InChI Key: BDCCWZUVCZQKPX-UHFFFAOYSA-N
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Description

“5-Acetyl-6-methyl-2-oxo-1-propyl-1,2-dihydro-3-pyridinecarbonitrile” is a chemical compound with the molecular formula C12H14N2O2 . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with one nitrogen atom, and various functional groups attached to it, including an acetyl group, a methyl group, and a propyl group .

Scientific Research Applications

Pyridine Derivatives in Chemical Synthesis

Pyridine and its derivatives are crucial scaffolds in medicinal chemistry due to their bioactivity. For instance, pyrrolidine, a five-membered nitrogen heterocycle, is extensively utilized for synthesizing compounds treating human diseases. The pyrrolidine ring's sp^3-hybridization allows for efficient pharmacophore space exploration, contributing significantly to stereochemistry and enhancing molecular three-dimensionality, which is advantageous for biological interactions. This scaffold, including its derivatives like pyrrolizines and pyrrolidine-2-one, has found extensive application in drug discovery, targeting a wide array of biological activities (Li Petri et al., 2021).

Catalytic Applications

Catalysis is another domain where pyridine derivatives, including "5-Acetyl-6-methyl-2-oxo-1-propyl-1,2-dihydro-3-pyridinecarbonitrile," could potentially find application. Catalytic vapor phase synthesis of pyridine bases has been explored, indicating the relevance of pyridine derivatives in catalysis. For example, HZSM-5 catalysts have been identified as superior for catalytic pyridine syntheses, showcasing the importance of structural and acidity properties of catalysts in enhancing reactant adsorption, cyclisation, and desorption processes (Reddy et al., 2012).

properties

IUPAC Name

5-acetyl-6-methyl-2-oxo-1-propylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-4-5-14-8(2)11(9(3)15)6-10(7-13)12(14)16/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCCWZUVCZQKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=C(C1=O)C#N)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-6-methyl-2-oxo-1-propyl-1,2-dihydro-3-pyridinecarbonitrile

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